

Erlotinib D6 certificate of analysis and purity

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An In-depth Technical Guide on the Certificate of Analysis and Purity of Erlotinib D6

For researchers, scientists, and drug development professionals, understanding the purity and analytical profile of isotopically labeled standards like **Erlotinib D6** is critical for accurate quantification in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the typical data found in a Certificate of Analysis for **Erlotinib D6**, details on the analytical methods used to determine its purity, and a look into its mechanism of action.

Physicochemical Properties of Erlotinib D6

Erlotinib D6, the deuterated form of Erlotinib, is primarily used as an internal standard in mass spectrometry-based bioanalytical methods.[1] Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.



Property	Value
Chemical Name	N-(3-ethynylphenyl)-6,7-bis[2-(methoxy-d3)ethoxy]-4-quinazolinamine, monohydrochloride
Synonyms	CP-358774-d6, OSI-774-d6
CAS Number	1189953-78-3 (hydrochloride), 1034651-23-4 (free base)[2]
Molecular Formula	C22H17D6N3O4 · HCI[1]
Molecular Weight	435.9 g/mol [1]
Isotopic Purity	≥99% deuterated forms (d1-d6)[1]
Purity	>95% (HPLC)[3]
Appearance	White to off-white crystalline powder[4]
Storage Temperature	-20°C[3]

Purity and Impurity Analysis

The purity of **Erlotinib D6** is a critical parameter that is rigorously controlled and documented in its Certificate of Analysis. The presence of impurities can interfere with the quantification of the target analyte, Erlotinib. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for purity assessment.

A Certificate of Analysis for **Erlotinib D6** would typically include the following purity-related information:



Analysis	Specification
Purity by HPLC	≥ 95%
Isotopic Enrichment	≥ 99% Deuterium
Identification	Conforms to structure (by 1H-NMR, Mass Spectrometry)
Residual Solvents	Within ICH limits
Water Content	Specified limit (e.g., <1.0%)

Experimental Protocols

Detailed experimental protocols are essential for the replication of purity analysis and for the proper use of **Erlotinib D6** as an internal standard. Below are typical protocols for HPLC and LC-MS/MS analysis of Erlotinib.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate Erlotinib from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[5]
- Mobile Phase: A mixture of methanol, acetonitrile, and potassium dihydrogen phosphate buffer (e.g., 15:45:40 v/v/v), with the pH adjusted to 4.5 with orthophosphoric acid.[5]
- Flow Rate: 1.0 to 1.3 mL/min.[5][6]
- Injection Volume: 20 μL.[5]
- Detection: UV detection at a wavelength of 245 nm or 332 nm.[5][6]
- Run Time: Approximately 6-7 minutes.[5]



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

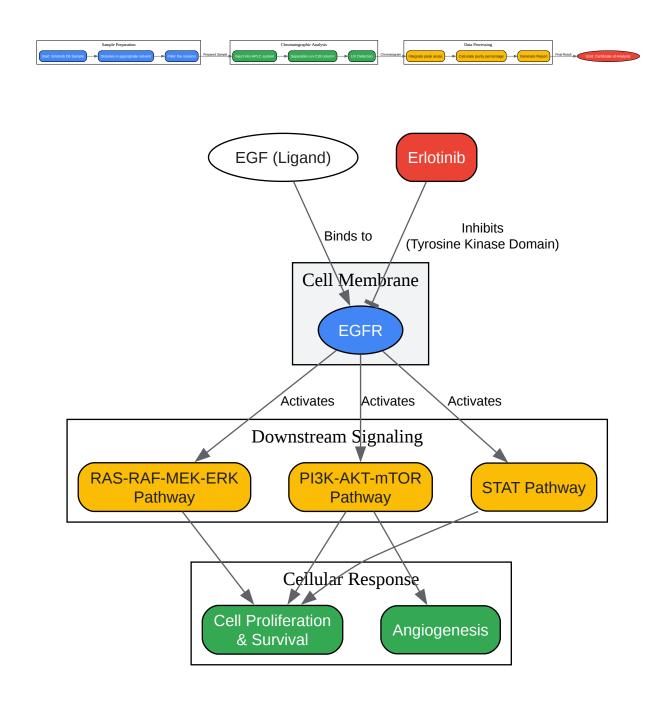
This method is commonly used for the quantification of Erlotinib in biological matrices, using **Erlotinib D6** as an internal standard.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: Reversed-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 μm).
- Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.
- Flow Rate: 0.7 mL/min.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MS Parameters:
 - Source Temperature: 150°C
 - Desolvation Temperature: 600°C
 - Collision Gas: Argon
- Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for visualizing complex processes. Below are Graphviz diagrams illustrating a typical experimental workflow for purity analysis and the signaling pathway inhibited by Erlotinib.





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